N~1~-Cyclooctyl-N~2~-(diphenylmethyl)ethane-1,2-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclooctyl-N~2~-(diphenylmethyl)ethane-1,2-diamine typically involves the reaction of cyclooctylamine with diphenylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N~1~-Cyclooctyl-N~2~-(diphenylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N~1~-Cyclooctyl-N~2~-(diphenylmethyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Cyclooctyl-N~2~-(diphenylmethyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- N~1~-Cyclooctyl-N~2~-(2,3-dihydro-1H-inden-2-yl)ethane-1,2-diamine
- N-1-Octyl-ethane-1,2-diamine, dihydrochloride
Uniqueness
N~1~-Cyclooctyl-N~2~-(diphenylmethyl)ethane-1,2-diamine stands out due to its unique combination of cyclooctyl and diphenylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
627520-45-0 |
---|---|
Molecular Formula |
C23H32N2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N'-benzhydryl-N-cyclooctylethane-1,2-diamine |
InChI |
InChI=1S/C23H32N2/c1-2-10-16-22(17-11-3-1)24-18-19-25-23(20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-9,12-15,22-25H,1-3,10-11,16-19H2 |
InChI Key |
GUCAVHRMPTXWKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NCCNC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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